1,3,5-Triazine-2,4,6-tricarboximidamide
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Overview
Description
1,3,5-Triazine-2,4,6-tricarboximidamide is a chemical compound with the molecular formula C6H9N9. It is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-tricarboximidamide can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with guanidine under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the final product’s purity and quality. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-tricarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more functional groups on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-tricarboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-tricarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
1,3,5-Triazine-2,4,6-tricarboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
847399-13-7 |
---|---|
Molecular Formula |
C6H9N9 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
1,3,5-triazine-2,4,6-tricarboximidamide |
InChI |
InChI=1S/C6H9N9/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h(H3,7,8)(H3,9,10)(H3,11,12) |
InChI Key |
YQMFRZWQVJBHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)C(=N)N)C(=N)N)C(=N)N |
Origin of Product |
United States |
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